Hydrogen-Bond Donor Count Differentiation from the 2-Methyl Analog
The target compound possesses 4 hydrogen-bond donors (HBD), a direct consequence of its 2-methylamino and 5-amino substituents . In contrast, the closest analog, 5-amino-N-cyclopropyl-2-methylbenzamide (CAS 1249419-43-9), where the methylamino group is replaced by a methyl substituent, has only 2 hydrogen-bond donors based on its structure . This doubling of HBD capacity directly impacts aqueous solubility and interaction with biological targets.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 5-amino-N-cyclopropyl-2-methylbenzamide: 2 HBD |
| Quantified Difference | +2 HBD (100% increase) |
| Conditions | Predicted from structure (ChemDiv datasheet and ChemSrc record) |
Why This Matters
A higher HBD count can enhance solubility but may reduce passive membrane permeability, making this compound a more suitable starting point for targets requiring strong polar interactions, such as kinase hinge regions, compared to the 2-methyl analog.
